molecular formula C9H19N3O B12665933 4-(Propylamino)piperidine-4-carboxamide CAS No. 96619-91-9

4-(Propylamino)piperidine-4-carboxamide

Cat. No.: B12665933
CAS No.: 96619-91-9
M. Wt: 185.27 g/mol
InChI Key: KZMRRQMCXODLGO-UHFFFAOYSA-N
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Description

4-(Propylamino)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylamino)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propylamine under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the reaction, resulting in the formation of the desired compound . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Propylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Propylamino)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

4-(Propylamino)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

Properties

CAS No.

96619-91-9

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-(propylamino)piperidine-4-carboxamide

InChI

InChI=1S/C9H19N3O/c1-2-5-12-9(8(10)13)3-6-11-7-4-9/h11-12H,2-7H2,1H3,(H2,10,13)

InChI Key

KZMRRQMCXODLGO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1(CCNCC1)C(=O)N

Origin of Product

United States

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